

# In-Depth Technical Guide: 5-[Boc(methyl)amino]pentanal

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## Compound of Interest

Compound Name: 5-[Boc(methyl)amino]pentanal

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This technical guide provides a comprehensive overview of **5-[Boc(methyl)amino]pentanal**, a bifunctional molecule increasingly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical structure, IUPAC nomenclature, physicochemical properties, a representative synthesis protocol, and its application in drug development workflows.

## Chemical Structure and IUPAC Name

**5-[Boc(methyl)amino]pentanal** is a protected amino aldehyde. The Boc (tert-butoxycarbonyl) group serves as a protecting group for the secondary amine, preventing unwanted reactions during synthesis, while the terminal aldehyde provides a reactive handle for conjugation.

- Common Name: **5-[Boc(methyl)amino]pentanal**
- IUPAC Name: tert-butyl methyl(5-oxopentyl)carbamate

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- Chemical Structure:
- SMILES: O=C(OC(C)(C)C)N(C)CCCCC=O

## Physicochemical and Spectral Data

A summary of the key physicochemical properties for tert-butyl methyl(5-oxopentyl)carbamate is provided below. Experimental spectral data for this specific molecule is not readily available in public literature; therefore, predicted values and data from closely related compounds are provided for reference.

Property	Value	Source
Molecular Formula	C <sub>11</sub> H <sub>21</sub> NO <sub>3</sub>	---
Molecular Weight	215.29 g/mol	---
CAS Number	1620280-47-8	---
Appearance	(Predicted) Colorless to pale yellow oil	---
Boiling Point	(Predicted) >250 °C	---
<sup>1</sup> H NMR	Predicted chemical shifts (CDCl <sub>3</sub> ): δ ~9.77 (t, 1H, -CHO), ~3.25 (t, 2H, -CH <sub>2</sub> -N), ~2.85 (s, 3H, N-CH <sub>3</sub> ), ~2.45 (td, 2H, -CH <sub>2</sub> -CHO), ~1.65 (m, 4H, -CH <sub>2</sub> -CH <sub>2</sub> -), 1.45 (s, 9H, -C(CH <sub>3</sub> ) <sub>3</sub> )	(Reference to similar structures)
<sup>13</sup> C NMR	Predicted chemical shifts (CDCl <sub>3</sub> ): δ ~202.5 (-CHO), ~156.0 (N-C=O), ~79.5 (-C(CH <sub>3</sub> ) <sub>3</sub> ), ~49.0 (-CH <sub>2</sub> -N), ~43.5 (-CH <sub>2</sub> -CHO), ~34.0 (N-CH <sub>3</sub> ), ~28.5 (-C(CH <sub>3</sub> ) <sub>3</sub> ), ~27.0 (-CH <sub>2</sub> -), ~21.5 (-CH <sub>2</sub> -)	(Reference to similar structures)
Mass Spectrum (EI)	Predicted m/z: 215 (M <sup>+</sup> ), 159 (M-C <sub>4</sub> H <sub>8</sub> ), 142 (M-Boc), 114, 100, 57 (t-Bu <sup>+</sup> )	(Based on fragmentation patterns)

## Experimental Protocols

A detailed, step-by-step experimental protocol for the synthesis of **5-[Boc(methyl)amino]pentanal** is not widely published. The following is a representative protocol for the synthesis of tert-butyl methyl(5-oxopentyl)carbamate from its corresponding alcohol, tert-butyl methyl(5-hydroxypentyl)carbamate, utilizing a Dess-Martin periodinane

(DMP) oxidation. This method is known for its mild conditions and high selectivity for the oxidation of primary alcohols to aldehydes.<sup>[1]</sup>

### Representative Synthesis of tert-butyl methyl(5-oxopentyl)carbamate

#### Materials:

- tert-butyl methyl(5-hydroxypentyl)carbamate (1.0 eq)
- Dess-Martin Periodinane (DMP) (1.5 eq)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Saturated aqueous sodium thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ ) solution
- Brine
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Silica gel for column chromatography
- Ethyl acetate and hexanes (for chromatography)

#### Procedure:

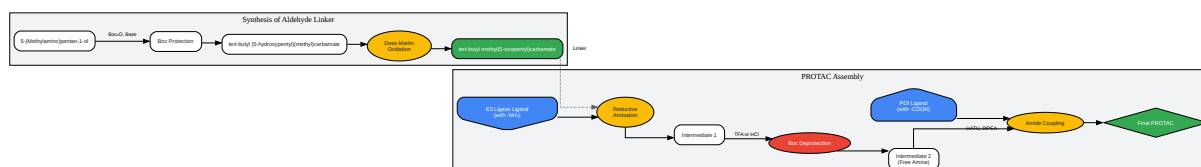
- **Reaction Setup:** To a flame-dried round-bottom flask under a nitrogen atmosphere, add tert-butyl methyl(5-hydroxypentyl)carbamate (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM).
- **Addition of Oxidant:** Cool the solution to 0 °C using an ice bath. Add Dess-Martin Periodinane (1.5 eq) to the stirred solution in one portion.
- **Reaction Monitoring:** Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

- **Workup:** Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous  $\text{NaHCO}_3$  and saturated aqueous  $\text{Na}_2\text{S}_2\text{O}_3$ . Stir vigorously until the layers become clear.
- **Extraction:** Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3x).
- **Washing:** Combine the organic layers and wash with saturated aqueous  $\text{NaHCO}_3$ , followed by brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous  $\text{MgSO}_4$ , filter, and concentrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude aldehyde by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure tert-butyl methyl(5-oxopentyl)carbamate.

## Application in PROTAC Synthesis

**5-[Boc(methyl)amino]pentanal** is a valuable linker for the synthesis of PROTACs. The aldehyde functionality allows for covalent bond formation with a nucleophilic group on an E3 ligase ligand or a target protein ligand, often through reductive amination. The Boc-protected amine can be deprotected under acidic conditions to reveal a secondary amine, which can then be coupled to the other component of the PROTAC.

Below is a logical workflow illustrating the synthesis of **5-[Boc(methyl)amino]pentanal** and its subsequent use in the assembly of a generic PROTAC.



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Caption: Synthesis and Application Workflow for **5-[Boc(methyl)amino]pentanal**.

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## References

- 1. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
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